REACTION_CXSMILES
|
[I:1]I.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH2:11][CH2:12][C:13](=[O:15])[CH3:14])[CH:8]=[CH:9][CH:10]=1>C(O)(=O)C.C([O-])(=O)C.[Ag+]>[I:1][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[CH:6][C:7]=1[CH2:11][CH2:12][C:13](=[O:15])[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
42.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)CCC(C)=O
|
Name
|
|
Quantity
|
167 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
silver acetate
|
Quantity
|
27.87 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Ag+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The silver iodide was removed by filtration
|
Type
|
WASH
|
Details
|
washed with acetic acid
|
Type
|
CUSTOM
|
Details
|
The filtrate was partitioned between ether and water
|
Type
|
WASH
|
Details
|
The ether layer was washed with water, sodium bicarbonate solution and sodium thiosulfate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C(C=C1)OC)CCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.8 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |